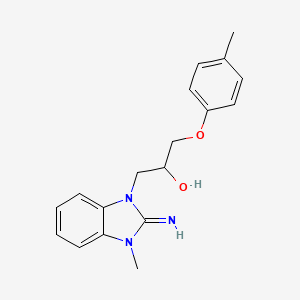![molecular formula C15H12ClNO2 B11616900 3-[(3-chloro-2-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11616900.png)
3-[(3-chloro-2-methylphenyl)amino]-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloro-2-methylphenyl)amino]-2-benzofuran-1(3H)-one typically involves the reaction of anthranilic acid with 3-chloro-2-methylaniline under specific conditions. The reaction proceeds through the formation of an amide bond between the amino group of anthranilic acid and the carboxyl group of 3-chloro-2-methylaniline .
Industrial Production Methods
Industrial production of tolfenamic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-[(3-chloro-2-methylphenyl)amino]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
3-[(3-chloro-2-methylphenyl)amino]-2-benzofuran-1(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of amide bond formation and aromatic substitution reactions.
Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Tolfenamic acid is used for its analgesic, antipyretic, and anti-inflammatory properties. It is particularly effective in treating migraines and has shown promise in cancer therapy.
Industry: The compound is used in the formulation of pharmaceutical products and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 3-[(3-chloro-2-methylphenyl)amino]-2-benzofuran-1(3H)-one involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the formation of prostaglandins. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. Additionally, it has been shown to interfere with the action of pantothenate kinase, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Mefenamic Acid: Another fenamate NSAID with similar anti-inflammatory and analgesic properties.
Flufenamic Acid: A fenamate NSAID used for its anti-inflammatory and analgesic effects.
Niflumic Acid: A fenamate NSAID with anti-inflammatory and analgesic properties
Uniqueness
3-[(3-chloro-2-methylphenyl)amino]-2-benzofuran-1(3H)-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to inhibit COX enzymes and interfere with pantothenate kinase makes it a valuable compound in both pain management and cancer therapy .
Properties
Molecular Formula |
C15H12ClNO2 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
3-(3-chloro-2-methylanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12ClNO2/c1-9-12(16)7-4-8-13(9)17-14-10-5-2-3-6-11(10)15(18)19-14/h2-8,14,17H,1H3 |
InChI Key |
IMZUEPVAGYCXHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B11616822.png)
![6-(4-nitrophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11616828.png)

![ethyl 4-methyl-9-(1-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B11616840.png)
![2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616841.png)
![N-(3,5-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11616851.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11616860.png)

![N-benzyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616872.png)
![7-butan-2-yl-6-imino-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616875.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616886.png)
![Ethyl 4-{[4-(acetylamino)phenyl]amino}-6-bromoquinoline-3-carboxylate](/img/structure/B11616887.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-[4-(hexyloxy)phenyl]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11616894.png)

